molecular formula C12H16INO2 B8172276 4-Iodo-N-isobutyl-3-methoxybenzamide

4-Iodo-N-isobutyl-3-methoxybenzamide

Cat. No.: B8172276
M. Wt: 333.16 g/mol
InChI Key: QFBJUPAXDMOLMG-UHFFFAOYSA-N
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Description

4-Iodo-N-isobutyl-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the fourth position, an isobutyl group attached to the nitrogen atom, and a methoxy group at the third position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N-isobutyl-3-methoxybenzamide typically involves the following steps:

    Amidation: The formation of the amide bond involves reacting the iodinated benzene derivative with isobutylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N-isobutyl-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction Reactions: The amide bond can be reduced to form an amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products:

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

4-Iodo-N-isobutyl-3-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological pathways involving iodine-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-N-isobutyl-3-methoxybenzamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the amide and methoxy groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Iodo-3-methoxybenzamide: Lacks the isobutyl group, which may affect its biological activity.

    N-isobutyl-3-methoxybenzamide: Lacks the iodine atom, which may reduce its ability to participate in halogen bonding.

    4-Iodo-N-isobutylbenzamide: Lacks the methoxy group, which may affect its solubility and reactivity.

Uniqueness: 4-Iodo-N-isobutyl-3-methoxybenzamide is unique due to the combination of the iodine atom, isobutyl group, and methoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-iodo-3-methoxy-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-8(2)7-14-12(15)9-4-5-10(13)11(6-9)16-3/h4-6,8H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBJUPAXDMOLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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